Oxydibenzene-4,1-diyl bis(3-bromo-4-methylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE is a complex organic compound characterized by the presence of multiple bromine and methyl groups attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromo-4-methylbenzoic acid with phenol derivatives under specific conditions to form the desired ester linkage . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as copper bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Shares the bromine and methyl groups but lacks the ester linkage.
4-Bromo-3-formyl-phenoxy-benzonitrile: Similar structure but with a nitrile group instead of the ester linkage.
Uniqueness
4-{4-[(3-BROMO-4-METHYLBENZOYL)OXY]PHENOXY}PHENYL 3-BROMO-4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C28H20Br2O5 |
---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
[4-[4-(3-bromo-4-methylbenzoyl)oxyphenoxy]phenyl] 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C28H20Br2O5/c1-17-3-5-19(15-25(17)29)27(31)34-23-11-7-21(8-12-23)33-22-9-13-24(14-10-22)35-28(32)20-6-4-18(2)26(30)16-20/h3-16H,1-2H3 |
InChI Key |
IZLXMKXSNNFNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.